molecular formula C17H14N4OS B3879730 N-phenyl-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea

N-phenyl-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3879730
M. Wt: 322.4 g/mol
InChI Key: WURFELYUILOBLB-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the thiadiazole family and has been found to have potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Cytokinin Activity

“N-phenyl-N’-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea” is a type of phenylurea derivative that exhibits cytokinin activity . Cytokinins are a class of plant growth substances that promote cell division in plant roots and shoots. They are involved in various processes, including cell growth and differentiation, delay of aging, and nutrient mobilization .

Plant Growth Regulation

Phenylurea derivatives, including “N-phenyl-N’-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea”, have been used in plant growth regulation . They can stimulate the growth of fruits, such as kiwi , and influence the productivity of other plants .

Callus Induction

“N-phenyl-N’-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea” has been used to induce callus formation in plants . Callus is a mass of unorganized plant cells that can be induced from plant tissues and can differentiate into whole plants under appropriate conditions .

Embryogenic Callus Differentiation

This compound has been found to increase cytokinin biosynthesis in embryogenic callus . This process is crucial for plant tissue culture and regeneration .

Hormone Content Alteration

Research has shown that the use of “N-phenyl-N’-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea” can alter the content of endogenous hormones in plants . For instance, it can increase the content of indole-3-acetic acid, abscisic acid, and trans-zeatin riboside .

Gene Expression Analysis

“N-phenyl-N’-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea” has been used in differential gene expression analysis . This can provide insights into the molecular mechanisms underlying plant growth and development .

properties

IUPAC Name

1-phenyl-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-16(18-14-9-5-2-6-10-14)19-17-21-20-15(23-17)12-11-13-7-3-1-4-8-13/h1-12H,(H2,18,19,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURFELYUILOBLB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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